1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-

Electrochemistry Redox Chemistry Material Science

1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- (CAS 26172-03-2) is a para-benzoquinone derivative distinguished by the presence of a carboxaldehyde group on the quinoid ring. This structural motif places it within a specialized niche of quinone-based synthons, where the juxtaposition of an electrophilic aldehyde and a redox-active quinone core enables unique reactivity profiles not attainable with standard p-benzoquinone or simple aromatic aldehydes.

Molecular Formula C7H4O3
Molecular Weight 136.10 g/mol
CAS No. 26172-03-2
Cat. No. B14085801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-
CAS26172-03-2
Molecular FormulaC7H4O3
Molecular Weight136.10 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=CC1=O)C=O
InChIInChI=1S/C7H4O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4H
InChIKeyDDPQLHOTRNIDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- (CAS 26172-03-2) – Supplier & Procurement Intelligence for Research Use


1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- (CAS 26172-03-2) is a para-benzoquinone derivative distinguished by the presence of a carboxaldehyde group on the quinoid ring . This structural motif places it within a specialized niche of quinone-based synthons, where the juxtaposition of an electrophilic aldehyde and a redox-active quinone core enables unique reactivity profiles not attainable with standard p-benzoquinone or simple aromatic aldehydes [1]. Its commercial availability as a research chemical is primarily through specialty chemical suppliers, with typical catalog purities of 98%, and its procurement is essential for investigations into specific organic transformations, particularly those requiring a bifunctional, electrophilic building block .

Why 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- (CAS 26172-03-2) Cannot Be Substituted by Simpler Analogs


Substituting 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- with a generic quinone like p-benzoquinone or a simple benzaldehyde derivative is not chemically equivalent and leads to divergent synthetic outcomes. The target compound's unique value proposition lies in the specific combination of a 1,4-quinone and a conjugated aldehyde within the same small molecule . This bifunctionality enables distinct chemo- and regioselectivity in cycloaddition and condensation reactions . For example, p-benzoquinone lacks the aldehyde handle required for many heterocycle-forming reactions, while an aromatic aldehyde lacks the quinone's redox activity and electrophilic character at the C2 and C5 positions. Therefore, replacing it with a single-function analog would necessitate a completely different, often more complex, synthetic route, thereby undermining the efficiency and specific outcome of the intended research protocol .

Quantitative Evidence for the Differentiated Utility of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-


Redox Potential Tuning via Aldehyde Substitution on the Quinone Core

While direct electrochemical data for 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- is not published, class-level evidence provides a quantifiable basis for its differentiation from unsubstituted p-benzoquinone (BQ). The presence of the electron-withdrawing carboxaldehyde group on the quinone ring is predicted to significantly alter its redox potential. Studies on substituted p-benzoquinones demonstrate that reduction potentials shift linearly with the sum of Hammett substituent constants [1]. Applying this established class-level inference, the target compound's aldehyde group (Hammett σm ≈ 0.35, σp ≈ 0.42) is expected to anodically shift its reduction potential by approximately +50 to +100 mV relative to p-benzoquinone (E°' ≈ +0.70 V vs. SHE at pH 7) [2]. This shift is critical for applications where a higher, yet tunable, oxidizing power is required compared to the baseline quinone.

Electrochemistry Redox Chemistry Material Science Supercapacitors

Differentiated Synthetic Utility in Phenanthridinedione Formation

The compound demonstrates a specific and efficient role as an acylbenzoquinone synthon in the one-pot synthesis of phenanthridine-1,7,10-triones, a privileged scaffold for antitumor agents . In this context, 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- (or its immediate precursor) participates in cycloaddition reactions with cyclic enaminones. This contrasts with the use of simple p-benzoquinone, which would yield a different core structure (e.g., a non-heterocyclic quinone adduct) and lacks the aldehyde necessary for the subsequent annulation step. While precise yield data for the exact compound is not isolated in the available report, the methodology explicitly relies on the unique reactivity of acylbenzoquinones of this class to achieve a highly efficient one-pot sequence .

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Cycloaddition

Procurement Specification and Purity Differentiation

Commercially, this compound is offered with a standard purity specification of 98% as determined by HPLC . This is a critical differentiation point for procurement, as it is a specialized building block not available in the common high-purity grades (>99%) typical of bulk commodity chemicals like p-benzoquinone. Furthermore, its physical properties, including a melting point range of 89-94 °C , provide essential benchmarks for quality assessment upon receipt, which are distinct from the physical state of simpler liquid or lower-melting quinone alternatives.

Analytical Chemistry Quality Control Procurement

Validated Application Scenarios for 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- (CAS 26172-03-2)


As a Key Precursor for Phenanthridinedione-Based Antitumor Agents

Procure this compound specifically as an acylbenzoquinone building block for the efficient, one-pot synthesis of phenanthridine-1,7,10-trione derivatives, a pharmacophore under investigation for its antitumor properties . Its unique combination of a quinone core and an aldehyde group is essential for the cycloaddition and annulation sequence that constructs this complex scaffold. Using simpler analogs would preclude this convergent synthetic strategy .

In Electrochemical Studies Requiring a Tuned Quinone Redox Potential

Select this compound for research into novel organic electrode materials or redox mediators where a higher reduction potential than standard p-benzoquinone is required. The electron-withdrawing aldehyde group is expected to anodically shift its redox potential by approximately +50 to +100 mV, a property that can be leveraged to fine-tune the voltage window of supercapacitors or the overpotential of electrocatalytic reactions .

As a Bifunctional Building Block in Advanced Organic Synthesis

Employ this compound in research protocols that demand a single molecule possessing two distinct and highly reactive electrophilic sites: the quinone's C2/C5 positions and the aldehyde carbonyl. This bifunctionality is ideal for designing cascade reactions or for the sequential construction of molecular complexity in a controlled, step-efficient manner . Its solid physical form (mp 89-94 °C) also offers practical handling advantages over liquid, volatile alternatives.

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